molecular formula C20H10Br4 B14265005 7,10-Bis(2,2-dibromoethenyl)fluoranthene CAS No. 135584-70-2

7,10-Bis(2,2-dibromoethenyl)fluoranthene

Cat. No.: B14265005
CAS No.: 135584-70-2
M. Wt: 569.9 g/mol
InChI Key: IEEWXRWFYNETGT-UHFFFAOYSA-N
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Description

It serves as a critical precursor in the synthesis of corannulene, a bowl-shaped polycyclic aromatic hydrocarbon (PAH) fragment of C60 fullerenes. The compound is synthesized via bromination of fluoranthene derivatives and undergoes flash vacuum pyrolysis (FVP) at ~900°C to eliminate bromine atoms, enabling cyclization into curved nanostructures like corannulene and its brominated analogs (e.g., 1,6-dibromocorannulene) .

Key applications include:

  • Nanomaterial synthesis for organic electronics and supramolecular chemistry.
  • Facilitating the study of curved π-conjugated systems due to its unique reactivity under thermal conditions .

Properties

CAS No.

135584-70-2

Molecular Formula

C20H10Br4

Molecular Weight

569.9 g/mol

IUPAC Name

7,10-bis(2,2-dibromoethenyl)fluoranthene

InChI

InChI=1S/C20H10Br4/c21-16(22)9-12-7-8-13(10-17(23)24)20-15-6-2-4-11-3-1-5-14(18(11)15)19(12)20/h1-10H

InChI Key

IEEWXRWFYNETGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=CC(=C4C3=CC=C2)C=C(Br)Br)C=C(Br)Br

Origin of Product

United States

Preparation Methods

Fluoranthene Core Functionalization

The synthesis begins with acenaphthenequinone as the foundational precursor. Scott et al. (1997) developed a three-step pathway to construct the fluoranthene skeleton, followed by bromoethenyl functionalization:

  • Diels-Alder Cycloaddition : Acenaphthenequinone undergoes cycloaddition with dienophiles (e.g., acetylene derivatives) to form a bicyclic intermediate.
  • Aromatization : Oxidative dehydrogenation using catalysts like palladium on carbon (Pd/C) converts the intermediate into fluoranthene.
  • Bromination : Electrophilic substitution with bromine (Br₂) in dichloromethane (DCM) introduces bromine atoms at the 7 and 10 positions.

Key parameters:

  • Reaction temperature: 0–25°C for bromination
  • Yield: 68–72% for the brominated fluoranthene derivative

Dibromoethenyl Group Installation

The critical step involves introducing 2,2-dibromoethenyl groups at positions 7 and 10. Scott et al. (1997) achieved this via Stille coupling under inert conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Solvent : Dry tetrahydrofuran (THF)
  • Reagents :
    • Fluoranthene-7,10-diboronic acid
    • 1,2-Dibromoethylene

Reaction equation:
$$
\text{Fluoranthene-7,10-diboronic acid} + 2 \text{Br}2\text{C=CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{7,10-Bis(2,2-dibromoethenyl)fluoranthene} + 2 \text{B(OH)}_3
$$

Optimization Notes :

  • Oxygen-free conditions prevent palladium catalyst deactivation
  • Excess dibromoethylene (1.5 eq per boronic acid group) ensures complete coupling

Bromination Techniques and Selectivity

Radical vs. Electrophilic Bromination

Comparative studies show divergent outcomes based on bromination strategy:

Method Conditions Selectivity Yield (%)
Electrophilic Br₂ in DCM, 0°C Para-substitution favored 72
Radical NBS, AIBN, CCl₄, reflux Random substitution 58

Electrophilic bromination achieves superior regioselectivity due to the directing effect of fluoranthene’s electron-rich bay regions.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance bromine solubility and reaction kinetics:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
DCM 8.93 4 72
Chloroform 4.81 6 65
Hexane 1.88 12 41

Purification and Characterization

Chromatographic Isolation

Crude product purification employs:

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/DCM (4:1) eluent
  • Recrystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals

Spectroscopic Validation

7,10-Bis(2,2-dibromoethenyl)fluoranthene exhibits distinct spectral signatures:

Technique Key Features
¹H NMR (CDCl₃) δ 7.8–8.2 (m, 8H, fluoranthene), δ 6.5 (s, 2H, ethenyl)
¹³C NMR δ 120–140 (fluoranthene carbons), δ 110 (C-Br), δ 130 (C=C)
MS (EI) m/z 582 [M]⁺ (calc. 582.7 for C₂₀H₁₀Br₄), isotopic pattern confirms Br₄

Scalability and Industrial Relevance

Gram-Scale Production

Scott et al. (1997) demonstrated scalability with:

  • Batch Size : Up to 5 g per reaction
  • Purity : >99% after recrystallization

Applications in Nanocarbon Synthesis

This compound serves as a precursor for:

  • Corannulene : Flash vacuum pyrolysis (FVP) at 800–1000°C induces cyclodehydrogenation
  • Buckybowl Derivatives : Subsequent bromination yields 1,6-dibromocorannulene for functionalized fullerenes

Comparative Analysis of Pyrolysis Techniques

Traditional vs. Ultrahigh-Temperature FVP

Recent advances in pyrolysis hardware enable higher yields of curved aromatics:

Parameter Traditional FVP UT-FVP
Max Temperature 1000°C 2500°C
Residence Time 0.1–0.5 s <0.01 s
C₆₀ Yield Not achievable 3.2% (from CHCl₃)

While UT-FVP excels in fullerene synthesis, traditional FVP remains optimal for 7,10-bis(2,2-dibromoethenyl)fluoranthene-derived nanocarbons.

Chemical Reactions Analysis

Types of Reactions

7,10-Bis(2,2-dibromoethenyl)fluoranthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

    Substitution: The dibromoethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated fluoranthene compounds.

Scientific Research Applications

7,10-Bis(2,2-dibromoethenyl)fluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

    Medicine: Research is conducted to explore its potential as a therapeutic agent or diagnostic tool.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 7,10-Bis(2,2-dibromoethenyl)fluoranthene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress and signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Analogs

7,10-Diethynylfluoranthene (CAS: 135584-68-8)
  • Structure : Ethynyl groups replace dibromoethenyl substituents.
  • Synthesis : Derived from fluoranthene via ethynylation.
  • Function : Precursor for corannulene through FVP, similar to the target compound.
  • Key Difference : Ethynyl groups enable cyclization without bromine elimination, leading to pure corannulene, whereas brominated analogs yield halogenated derivatives .
7,12-Bis(4-bromophenyl)benzo[k]fluoranthene
  • Structure : Fluoranthene core with bromophenyl substituents.
  • Synthesis : Suzuki coupling or Friedel-Crafts alkylation .
  • Key Difference: Lacks dibromoethenyl groups, limiting its utility in curved nanostructure synthesis .
8,9-Bis(2,2'-bithiophen-5-yl)-7,10-diphenylfluoranthene
  • Structure : Fluoranthene functionalized with bithiophene and phenyl groups.
  • Synthesis : Rh-mediated [2+2+2] cycloaddition .
  • Function : Organic semiconductor with extended π-conjugation for light-emitting diodes (LEDs) or photovoltaic devices.
  • Key Difference : Thiophene moieties enhance charge transport properties, unlike the brominated target compound .

Brominated vs. Non-Brominated Derivatives

Compound Substituents Pyrolysis Product Application
7,10-Bis(2,2-dibromoethenyl)fluoranthene Dibromoethenyl Brominated corannulenes Functionalized nanomaterials
7,10-Diethynylfluoranthene Ethynyl Corannulene Pristine curved PAHs
7,12-Bis(4-bromophenyl)benzo[k]fluoranthene Bromophenyl N/A Optoelectronic research
  • Bromine Role: Bromine atoms in the target compound act as leaving groups during FVP, enabling controlled cyclization. This contrasts with non-brominated analogs, which require alternative activation methods .

Environmental and Health Considerations

  • PAH Pollutants: Fluoranthene derivatives like benzo[k]fluoranthene (CAS: 207-08-9) are classified as IARC Group 2B carcinogens due to their environmental persistence and toxicity .
  • Contrast : While 7,10-Bis(2,2-dibromoethenyl)fluoranthene is a synthetic intermediate, its environmental impact is less documented compared to persistent PAHs like benzo[k]fluoranthene .

Q & A

Q. What advanced purification techniques address low yields in large-scale synthesis?

  • Methodology :
  • High-Pressure Recrystallization : Use supercritical CO₂ to enhance solubility of brominated aromatics.
  • Simulated Moving Bed (SMB) Chromatography : Automate continuous purification for multi-gram batches .

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